Sorbitan sesquioleate, nonionic surfactant
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Overview
Description
Sorbitan sesquioleate is a nonionic surfactant derived from the esterification of sorbitol and oleic acid. It is commonly used as an emulsifier in various cosmetic and pharmaceutical formulations. This compound is known for its ability to stabilize water-in-oil emulsions, making it a valuable ingredient in topical corticosteroids, antibiotics, antifungals, moisturizing creams, and lotions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sorbitan sesquioleate is synthesized through the esterification of sorbitol with oleic acid. The reaction typically involves heating sorbitol and oleic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process .
Industrial Production Methods: In industrial settings, the production of sorbitan sesquioleate involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed. The water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation or other separation techniques to obtain high-purity sorbitan sesquioleate .
Chemical Reactions Analysis
Types of Reactions: Sorbitan sesquioleate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Esterification: Sorbitol and oleic acid in the presence of sulfuric acid or p-toluenesulfonic acid as catalysts.
Hydrolysis: Acidic or basic conditions to break the ester bonds.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Esterification: Sorbitan sesquioleate.
Hydrolysis: Sorbitol and oleic acid.
Oxidation: Oxidized derivatives of oleic acid.
Reduction: Reduced forms of sorbitol and oleic acid
Scientific Research Applications
Sorbitan sesquioleate has a wide range of applications in scientific research:
Chemistry: Used as a stabilizing agent in polymerization processes to produce spherical acrylamide beads
Biology: Employed in the formulation of various biological assays and experiments due to its emulsifying properties
Medicine: Incorporated in topical formulations for its ability to enhance the delivery of active pharmaceutical ingredients
Industry: Utilized in the production of cosmetics, personal care products, and pharmaceuticals as an emulsifier and stabilizer
Mechanism of Action
Sorbitan sesquioleate exerts its effects by reducing the surface tension between oil and water phases, thereby stabilizing emulsions. It interacts with both hydrophilic and lipophilic molecules, allowing for the formation of stable water-in-oil emulsions. This mechanism is crucial for its role in topical formulations, where it helps in the even distribution of active ingredients on the skin .
Comparison with Similar Compounds
- Sorbitan monopalmitate
- Sorbitan monostearate
- Sorbitan trioleate
- Sorbitan tristearate
Comparison: Sorbitan sesquioleate is unique in its ability to form stable water-in-oil emulsions, whereas other sorbitan esters like sorbitan monopalmitate and sorbitan monostearate are more commonly used for oil-in-water emulsions. Sorbitan trioleate and sorbitan tristearate have similar emulsifying properties but differ in their fatty acid composition, which affects their specific applications and stability .
Properties
CAS No. |
1217459-57-8 |
---|---|
Molecular Formula |
C66H126O16 |
Molecular Weight |
1175.7 g/mol |
IUPAC Name |
(2R,3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/3C18H34O2.2C6H12O5/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*7-1-3(8)6-5(10)4(9)2-11-6/h3*9-10H,2-8,11-17H2,1H3,(H,19,20);2*3-10H,1-2H2/b3*10-9-;;/t;;;2*3-,4+,5-,6-/m...11/s1 |
InChI Key |
SPFRYHCSFBFNTR-RKGWDQTMSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O.C1O[C@@H]([C@@H]([C@H]1O)O)[C@H](O)CO.C1O[C@@H]([C@@H]([C@H]1O)O)[C@H](O)CO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.C1C(C(C(O1)C(CO)O)O)O.C1C(C(C(O1)C(CO)O)O)O |
Origin of Product |
United States |
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